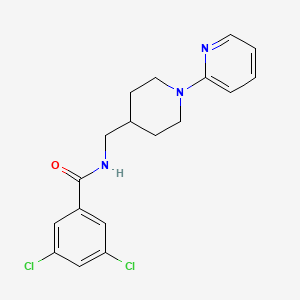

3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

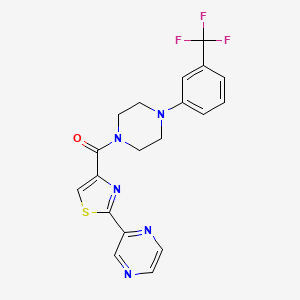

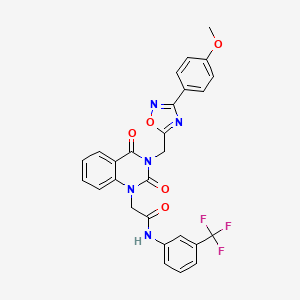

The compound “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Molecular Structure Analysis

The molecular structure of “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is complex, with multiple rings and functional groups. The compound contains a benzamide group, a pyridine ring, and a piperidine ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Research often explores the synthesis and structural characterization of complex organic compounds, including benzamides and piperidine derivatives. These studies contribute to understanding the molecular interactions and stability of new compounds. For instance, the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone showcases the development of anti-inflammatory and analgesic agents, highlighting the utility of benzamides in synthesizing biologically active molecules (Abu‐Hashem et al., 2020).

Receptor Binding Studies

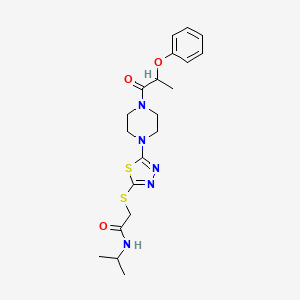

Compounds structurally similar to "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" are frequently examined for their interaction with various receptors, aiding in the development of new therapeutic agents. For example, SR141716A's inverse agonist activity at the human cannabinoid CB1 receptor illustrates how piperidine derivatives can inform receptor-targeted drug design (Landsman et al., 1997).

Pharmacological Applications

Benzamide derivatives, including those incorporating piperidine and pyridine groups, are investigated for various pharmacological effects. Such research often aims to develop new drugs with improved efficacy and safety profiles. The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists showcase this approach, demonstrating the potential for gastrointestinal motility improvement (Sonda et al., 2003).

Antimicrobial and Anticancer Activity

Synthesis and evaluation of heterocyclic compounds for their antibacterial and anticancer properties are crucial areas of research. Compounds with a basis in benzamide chemistry, like "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide," are often assessed for their potential to inhibit the growth of various pathogens and cancer cell lines, highlighting the broader applicability of such molecules in developing new therapeutic agents (Bondock & Gieman, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to target protein kinases such as the serine/threonine-protein kinase b-raf .

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their target proteins, thereby disrupting the normal functioning of these proteins .

Result of Action

Inhibition of protein kinases like b-raf could potentially disrupt cell signaling pathways, affecting processes such as cell growth and differentiation .

Propriétés

IUPAC Name |

3,5-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c19-15-9-14(10-16(20)11-15)18(24)22-12-13-4-7-23(8-5-13)17-3-1-2-6-21-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNORQAMYNCKWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2995114.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one](/img/structure/B2995117.png)